REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[CH:9]1[CH2:13][CH:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]([CH2:19][CH3:20])[CH2:10]1)C1C=CC=CC=1.[H][H]>CCO.[OH-].[OH-].[Pd+2]>[NH2:8][CH:9]1[CH2:13][CH:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]([CH2:19][CH3:20])[CH2:10]1 |f:3.4.5|
|
Name
|
ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1CC(C(C1)C(=O)OCC)CC)CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the hydrogen source
|
Type
|
ADDITION
|
Details
|
a nitrogen atmosphere was introduced
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered through a pad of Celite®
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(C(C1)C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |